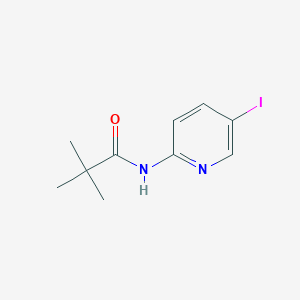
N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
説明
“N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide” is a chemical compound that contains an iodine atom and a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “N-” indicates that the subsequent group is attached to the nitrogen atom of the pyridine ring. The “2,2-dimethyl-propionamide” part suggests the presence of a propionamide group (a three-carbon chain with an amide functional group) that is substituted with two methyl groups at the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the iodine atom at the 5-position of the ring, and the 2,2-dimethylpropionamide group attached to the nitrogen of the pyridine ring .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, this molecule could participate in various chemical reactions. The iodine atom could be replaced via nucleophilic substitution reactions, and the amide group could be involved in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the iodine atom could increase its molecular weight and polarizability. The pyridine ring and the amide group could enable it to participate in pi-stacking interactions and hydrogen bonding .科学的研究の応用
Structural and Spectroscopic Analysis
- Behavior and Interaction with Other Compounds : The interaction and behavior of similar pyridine derivatives, such as 5-trifluoromethyl-pyridine-2-thione, with molecular iodine have been studied. These interactions are crucial in understanding the structural and electronic properties of such compounds (Chernov'yants et al., 2011).
Biochemical Applications
- Formation of Complexes with Iron and Oxygen : Research on iron(ii) complexes with related pyridine derivatives has shown how they react with dioxygen. Such studies are significant for understanding the biochemical applications and reactions of these compounds (Martinho et al., 2010).
Coordination Polymers and Self-Assembly
- Formation of Polymeric Coordination Compounds : Pyridine derivatives have been used to form polymeric coordination compounds. These have potential applications in self-assembly and molecular engineering (Zhao et al., 2008).
Antimicrobial and Antitubercular Applications
- Antitubercular Activity : Synthesis of pyridine derivatives has shown promise in antitubercular applications, demonstrating significant in vitro activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Photophysical Properties
- Fluorescent Compound Synthesis : Pyridine derivatives, through iodine-mediated oxidative processes, have been used to create fluorescent compounds. This highlights their potential in photophysical and imaging applications (Shibahara et al., 2006).
Polymer Science
- Synthesis of Optically Active Polyamides : Research has shown the synthesis of new optically active polyamides using pyridine derivatives, indicating applications in material science and polymer engineering (Faghihi et al., 2010).
Kinetic and Mechanistic Studies
Oxidation Mechanisms : Kinetic studies on pyridine derivatives have been conducted to understand their oxidation mechanisms, providing insights into their chemical reactivity and potential applications in synthesis (Fawzy & Shaaban, 2014).
Lipoxygenase-Activating Protein Inhibition : Certain pyridine derivatives have been studied for their inhibition of lipoxygenase-activating protein, indicating potential pharmacological applications (Hutchinson et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVMIAULAFHJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589290 | |
| Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470463-36-6 | |
| Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


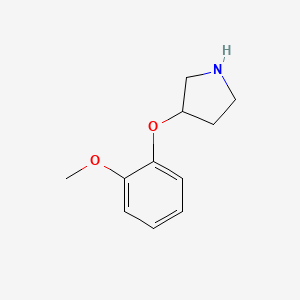

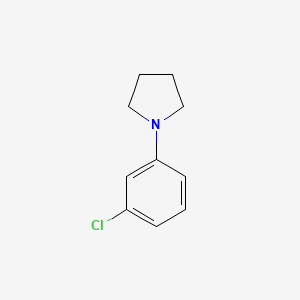
![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)
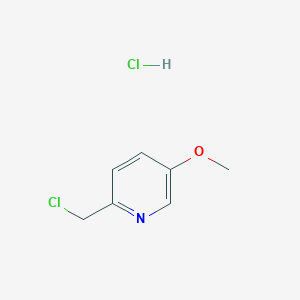
![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)
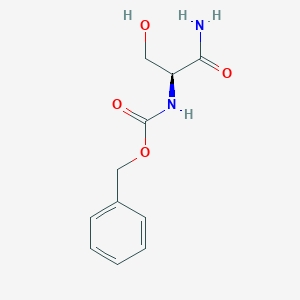
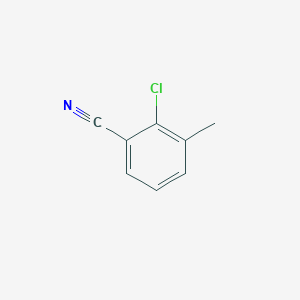
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)
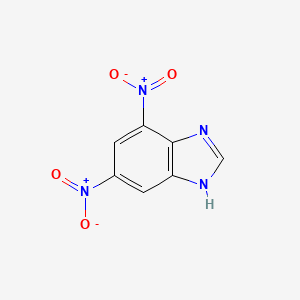
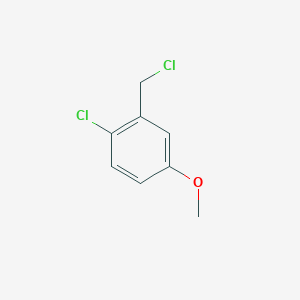

![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)